Betamethasone butyrate propionate
Overview
Description
Betamethasone butyrate propionate is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in topical formulations to treat various inflammatory skin conditions such as eczema, dermatitis, and psoriasis . This compound is known for its strong anti-inflammatory activity at the site of inflammation without causing significant topical or systemic side effects .
Mechanism of Action
Target of Action
Betamethasone butyrate propionate (BBP) is a synthetic corticosteroid that primarily targets the glucocorticoid receptor (GR) . The GR is a type of nuclear receptor that is present inside almost every cell in the body and regulates genes controlling the development, metabolism, and immune response .
Mode of Action
Upon binding to the GR, BBP acts as an agonist, stimulating the receptor and triggering a series of intracellular events . This interaction leads to changes in gene expression, resulting in the suppression of inflammatory and immune responses . It’s worth noting that BBP has potent glucocorticoid activity and negligible mineralocorticoid activity .
Biochemical Pathways
It is known that glucocorticoids like bbp can decrease inflammation by diminishing the release of leukocytic acid hydrolases, preventing macrophage accumulation at inflamed sites, interfering with leukocyte adhesion to the capillary wall, reducing capillary membrane permeability, reducing complement components, inhibiting histamine and kinin release, and interfering with the formation of scar tissue .
Pharmacokinetics
Like other corticosteroids, it is expected that bbp would be metabolized in the liver via the cyp3a4 enzyme . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would impact its bioavailability, which in turn would affect its therapeutic efficacy and potential side effects.
Result of Action
BBP exerts strong anti-inflammatory activity at the site of inflammation without causing significant topical or systemic side effects .
Biochemical Analysis
Biochemical Properties
Betamethasone butyrate propionate interacts with glucocorticoid receptors, stimulating them and exhibiting anti-inflammatory effects . It is a synthetic corticosteroid with strong anti-inflammatory activity at the site of inflammation .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It suppresses skin inflammation and improves symptoms such as redness, swelling, and itch . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through both genomic and non-genomic pathways . It activates glucocorticoid receptors and initiates downstream effects that promote the transcription of anti-inflammatory genes .
Temporal Effects in Laboratory Settings
It is known that this compound has a strong anti-inflammatory activity at the site of inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the glucocorticoid receptor pathway
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of betamethasone butyrate propionate involves the esterification of betamethasone with butyric acid and propionic acid. The reaction typically requires the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to produce the compound in bulk while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Betamethasone butyrate propionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. These reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Betamethasone butyrate propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: Employed in the formulation of topical medications and cosmetic products
Comparison with Similar Compounds
Similar Compounds
- Betamethasone valerate
- Betamethasone dipropionate
- Clobetasol propionate
- Mometasone furoate
Uniqueness
Betamethasone butyrate propionate is unique due to its specific esterification with butyric and propionic acids, which enhances its topical anti-inflammatory activity while minimizing systemic absorption and side effects. This makes it particularly effective for treating localized inflammatory skin conditions .
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39FO7/c1-6-8-25(35)37-29(23(33)16-36-24(34)7-2)17(3)13-21-20-10-9-18-14-19(31)11-12-26(18,4)28(20,30)22(32)15-27(21,29)5/h11-12,14,17,20-22,32H,6-10,13,15-16H2,1-5H3/t17-,20-,21-,22-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOWJCTXWVWLLC-REGDIAEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022671 | |
Record name | Betamethasone butyrate propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-02-1 | |
Record name | (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17-(1-oxobutoxy)-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5534-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamethasone butyrate propionate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone butyrate propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13, 16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15, 16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAMETHASONE BUTYRATE PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50FH5AG9RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does betamethasone butyrate propionate exert its anti-inflammatory effects?
A1: this compound acts by binding to glucocorticoid receptors in the cytoplasm of cells, particularly inflammatory cells. This complex then translocates to the nucleus and influences gene expression, leading to the downregulation of pro-inflammatory mediators like cytokines and chemokines, and the upregulation of anti-inflammatory proteins. [, ]
Q2: What makes this compound a potent topical corticosteroid?
A2: The chemical structure of BBP contributes to its potency. The butyrate and propionate ester groups enhance its lipophilicity, enabling better penetration through the stratum corneum and increasing its residence time in the skin. [, ]
Q3: How effective is this compound in treating atopic dermatitis?
A3: Clinical studies indicate that BBP significantly improves symptoms of atopic dermatitis, including lichenification, chronic papules, erythema, and pruritus. Notably, an intermittent sequential therapy combining BBP with tacrolimus demonstrated superior efficacy compared to BBP combined with emollients. [, , ]
Q4: Can this compound be used in combination with other treatments for psoriasis?
A4: Yes, BBP is often used in combination therapies for psoriasis. Clinical trials demonstrate that combining topical BBP with calcipotriol, a vitamin D3 derivative, shows greater efficacy compared to either monotherapy, particularly in reducing pustules and improving symptom scores in palmoplantar pustulosis. [, , ]
Q5: Are there any concerns regarding the use of this compound in patients with pre-existing conditions?
A5: Research suggests caution is warranted when using BBP in certain situations. For instance, topical application of BBP was found to exacerbate pressure ulcers in mice following cutaneous ischemia-reperfusion injury, possibly by aggravating oxidative stress and influencing immune cell populations. []
Q6: What are some potential adverse effects associated with this compound use?
A6: While generally safe for topical use, potential adverse effects of BBP include skin atrophy, telangiectasia, hypopigmentation, and acneiform eruptions. Systemic absorption, though minimal, can lead to adrenal suppression, particularly with prolonged use or high doses. [, , ]
Q7: Can this compound trigger allergic contact dermatitis?
A7: Yes, although uncommon, allergic contact dermatitis to BBP has been reported. Patch testing is crucial for diagnosis, and alternative treatments should be considered in such cases. Cross-reactivity with other corticosteroids should be assessed. [, ]
Q8: Are there any reported cases of unexpected adverse events related to this compound?
A8: Research describes cases where BBP application coincided with unexpected outcomes. In one instance, a patient receiving contact immunotherapy for alopecia developed vitiliginous lesions while using topical BBP. While a causal link wasn't definitively established, the potential for BBP to influence immune responses in susceptible individuals is suggested. []
Q9: How is this compound absorbed and metabolized in the body?
A9: Following topical application, BBP exhibits limited systemic absorption due to its lipophilic nature. It undergoes hydrolysis in the skin to betamethasone and its metabolites, which are then systemically absorbed and metabolized primarily in the liver. [, ]
Q10: How stable is this compound in different formulations?
A10: Research has investigated the stability of BBP in various formulations. One study explored the impact of mixing BBP ointment with moisturizing creams and found that while preservative concentrations were affected, no microbial contamination was observed after storage. Thorough mixing is crucial to maintain preservative efficacy in such admixtures. []
Q11: What are some areas of ongoing research related to this compound?
A11: Ongoing research includes investigating novel drug delivery systems for BBP, such as nanoparticles or liposomes, to improve its efficacy, reduce side effects, and enhance patient compliance. Additionally, studies are exploring the potential of BBP in combination with other therapies for various dermatological conditions. [, ]
Q12: Are there any biomarkers being investigated to predict treatment response or side effects of this compound?
A12: While specific biomarkers for BBP efficacy or side effects are still under investigation, research has shown that circulating Th17 cell levels fluctuate in psoriatic patients treated with a combination of BBP and calcipotriol. Further research is needed to determine the clinical significance of this finding. []
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